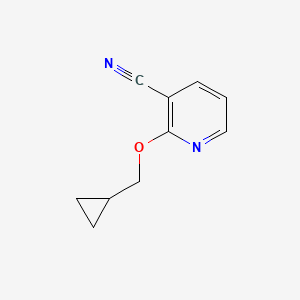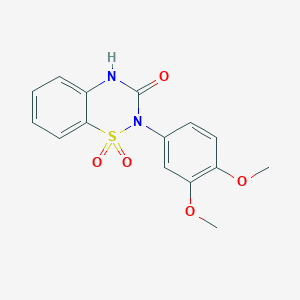![molecular formula C10H4BrFN2 B6420176 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile CAS No. 771575-79-2](/img/structure/B6420176.png)
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile (2-BFPMPDN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C11H7BrFNO2. 2-BFPMPDN is a versatile compound that can be used in a variety of laboratory experiments and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds and has been used as a starting material for the preparation of various polymers. It has also been used as a catalyst in the synthesis of polyurethanes and polyamides. Additionally, 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs.
Wirkmechanismus
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has been shown to act as a catalyst in the synthesis of a variety of organic compounds. It is believed that the compound acts as a nucleophile, attacking the carbon-carbon double bond of the starting material, resulting in the formation of a new bond. This new bond then undergoes further reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is its low cost and availability. Additionally, it is a relatively stable compound and is relatively easy to handle and store. However, one of the major limitations of using 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile. One of the most promising areas of research is in the development of new synthetic methods for the synthesis of organic compounds using 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile as a catalyst. Additionally, further research into the biochemical and physiological effects of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into the use of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile as a catalyst in the synthesis of polymers could lead to the development of new materials with improved properties. Finally, further research into the use of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile in the synthesis of pharmaceuticals could lead to the development of new drugs with improved efficacy and safety.
Synthesemethoden
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is synthesized through a multi-step process that begins with the reaction of 5-bromo-2-fluorobenzaldehyde and propanedinitrile. The reaction of these two compounds results in the formation of 2-bromo-2-fluoropropanedinitrile, which is then treated with sodium borohydride to produce 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile.
Eigenschaften
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXMRCMRSVIFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C(C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-2-fluorophenyl)methylidene]propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B6420101.png)
![2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B6420115.png)
![5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6420121.png)
![2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6420124.png)
![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)

![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B6420167.png)
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)
![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)